trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHKNOMRGEMLC-NGQZWQHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical Properties
| Property | trans-6-Amino-3-oxabicyclo[...] | 6,6-Dimethyl-3-azabicyclo[...] | 3-Azabicyclo[...]-6-carboxylates |
|---|---|---|---|
| Molecular Weight | 148.6 (free base) | 139.2 | ~200–250 (ester derivatives) |
| Solubility (HCl salt) | High (polar solvents) | Moderate | Low (lipophilic esters) |
| Key Functional Groups | Amino, ether | Dimethyl, amine | Carboxylate, amine |
| Stereochemical Complexity | High (trans-6) | Moderate | Variable (depends on substituents) |
Q & A
Q. Key Optimization Parameters :
- Catalyst selection (e.g., Pd or Ru complexes for annulation).
- Reaction temperature and solvent polarity to control stereoselectivity.
- Protecting groups (e.g., tert-butoxycarbonyl) to stabilize reactive amino groups during synthesis .
Advanced: How does the bicyclic scaffold influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The rigid bicyclo[3.1.0]hexane scaffold imposes steric and electronic constraints:
- Epoxide Ring Strain : The fused cyclopropane and oxirane rings increase ring strain, enhancing reactivity toward nucleophiles like amines or thiols. Acidic or basic conditions can modulate ring-opening regioselectivity .
- Stereoelectronic Effects : The nitrogen at position 6 (trans configuration) directs nucleophilic attack to the less hindered face, confirmed by X-ray crystallography and DFT calculations .
- Case Study : Substitution at the 3-oxa position with phenyl groups (e.g., 6-phenyl derivatives) reduces reactivity due to steric hindrance, requiring harsher conditions (e.g., reflux in DMF) .
Q. Experimental Validation :
- Kinetic studies using NMR to track reaction progress.
- Computational modeling (e.g., Gaussian) to predict attack trajectories.
Data Contradiction: How to resolve conflicting reports on epoxide ring stability under varying pH conditions?
Methodological Answer:
Discrepancies arise from solvent interactions and substituent effects. To address this:
Controlled pH Experiments :
- Perform ring-opening reactions in buffered solutions (pH 2–12) and monitor via HPLC or IR spectroscopy. Under acidic conditions, protonation of the oxygen accelerates hydrolysis, while basic conditions favor nucleophilic attack .
Substituent Analysis :
- Compare stability of derivatives (e.g., 6-methyl vs. 6-phenyl). Electron-withdrawing groups stabilize the epoxide, delaying ring-opening .
Theoretical Modeling :
- Use molecular dynamics simulations (e.g., Amber) to assess strain energy and proton affinity under different pH levels.
Q. Key Findings :
- trans-6-Amino derivatives exhibit greater stability in basic media than cis isomers due to reduced torsional strain .
Application in Drug Design: What methodologies evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays :
- Antimicrobial Screening :
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity Profiling :
- MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices. Derivatives with 6,6-difluoro substitution show reduced cytotoxicity .
Q. Structural Insights :
- Rigid bicyclic scaffolds enhance target binding by restricting conformational flexibility, validated via molecular docking (AutoDock Vina) .
Advanced: How to determine conformational stability using X-ray crystallography and NMR?
Methodological Answer:
- X-ray Diffraction :
- Single-crystal analysis reveals boat or flattened chair conformations. For example, N′-isopropylidene derivatives show a boat conformation with torsional angles of 104–110° .
- Dynamic NMR :
- Variable-temperature ¹³C NMR detects ring puckering. Slow exchange rates (< 100 Hz) indicate high energy barriers between conformers.
- Comparative Analysis :
Q. Table 1: Conformational Data
| Derivative | Conformation | Torsional Angle (°) | Method |
|---|---|---|---|
| trans-6-Amino | Boat | 104.7 | X-ray |
| 6,6-Difluoro | Chair | 98.3 | NMR |
Basic: What analytical techniques characterize stereochemistry?
Methodological Answer:
- Chiral HPLC :
- Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
- Circular Dichroism (CD) :
- Compare CD spectra with known standards to assign absolute configuration.
- NOESY NMR :
- Cross-peaks between H-6 (amino) and H-3 (oxa) confirm trans stereochemistry .
Q. Critical Parameters :
- Solvent choice (CDCl₃ vs. DMSO-d₆) to avoid signal overlap.
- Low-temperature NMR (–40°C) to sharpen splitting patterns.
Advanced: How to address low yields in catalytic annulation reactions?
Methodological Answer:
- Catalyst Screening :
- Test Ru(bpy)₃²⁺ vs. Ir(ppy)₃ for improved redox efficiency in photoredox-mediated annulation .
- Additive Optimization :
- Additives like TEMPO (radical scavenger) or Cs₂CO₃ (base) enhance regioselectivity.
- In Situ Monitoring :
- Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction time.
Q. Case Study :
- Substituting DMF with THF increased yields from 45% to 72% due to reduced side reactions .
Application: How is this scaffold used in antiviral research?
Methodological Answer:
- Nucleoside Analog Synthesis :
- Protease Inhibition :
- Derivatives with hydrophobic substituents (e.g., 6-phenyl) bind to HIV-1 protease active sites, validated by SPR (Surface Plasmon Resonance) .
Q. Key Modification :
- Fluorination at C-6 improves metabolic stability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
